molecular formula C20H25BrN2O2 B329288 1-[(4-Bromophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine CAS No. 5868-52-0

1-[(4-Bromophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine

Cat. No.: B329288
CAS No.: 5868-52-0
M. Wt: 405.3 g/mol
InChI Key: LTPRPXLLUVNEHW-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromobenzyl group and a dimethoxybenzyl group attached to a piperazine ring, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 2,3-dimethoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The piperazine ring is introduced by reacting the starting materials with piperazine under controlled conditions, typically in an organic solvent like dichloromethane or ethanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted piperazines.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

1-[(4-Bromophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzyl)piperazine: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    1-(4-Methylbenzyl)-4-(2,3-dimethoxybenzyl)piperazine: The presence of a methyl group instead of a bromine atom may result in different chemical and biological properties.

    1-(4-Fluorobenzyl)-4-(2,3-dimethoxybenzyl)piperazine: The fluorine atom may impart unique properties to the compound, such as increased stability or altered reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

5868-52-0

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H25BrN2O2/c1-24-19-5-3-4-17(20(19)25-2)15-23-12-10-22(11-13-23)14-16-6-8-18(21)9-7-16/h3-9H,10-15H2,1-2H3

InChI Key

LTPRPXLLUVNEHW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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